![molecular formula C15H21N3O B2920270 N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide CAS No. 1355478-57-7](/img/structure/B2920270.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide, also known as MPA or 1-Cyano-1,2-dimethylpropyl-N-methylphenylamine, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the amphetamine family and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide is not fully understood, but it is thought to act primarily as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased activity in the reward centers of the brain and a range of other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide are complex and not fully understood. However, it has been found to have a range of effects on the central nervous system, including increasing the release of dopamine and norepinephrine, as well as blocking the reuptake of these neurotransmitters. This can lead to increased activity in the reward centers of the brain, as well as increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide in lab experiments is its potential to shed light on the mechanisms of addiction and other neurological disorders. However, there are also several limitations to its use. For example, it can be difficult to obtain and may have potential side effects that need to be carefully monitored.
将来の方向性
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide. One area of interest is exploring its potential as a treatment for addiction and other neurological disorders. Additionally, researchers may continue to investigate its mechanism of action and potential side effects, as well as developing new synthesis methods to improve its yield and purity.
Conclusion:
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide is a chemical compound with a range of potential applications in scientific research. While its mechanism of action and physiological effects are not fully understood, it has been found to have a range of effects on the central nervous system that make it a potentially useful tool for studying addiction and other neurological disorders. Further research is needed to fully explore its potential and limitations.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide involves the reaction of 2-bromo-N-methylbenzamide with 1-cyano-1,2-dimethylpropyl magnesium bromide, followed by the addition of acetic anhydride. This process results in the formation of the desired compound with a yield of about 50%.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of effects on the central nervous system, including increasing the release of dopamine and norepinephrine, as well as blocking the reuptake of these neurotransmitters. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(N-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(2)15(3,11-16)17-14(19)10-18(4)13-8-6-5-7-9-13/h5-9,12H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAIQWGBYRGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2920188.png)
![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920189.png)
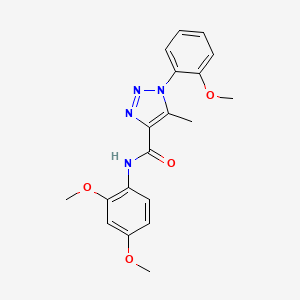
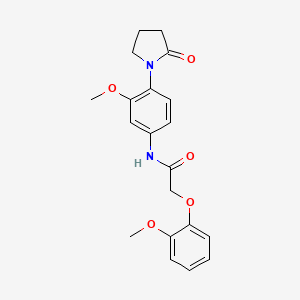
![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)

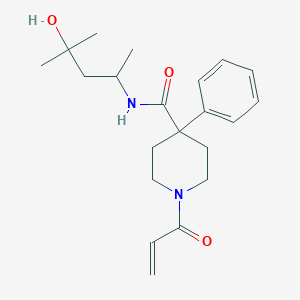
![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)


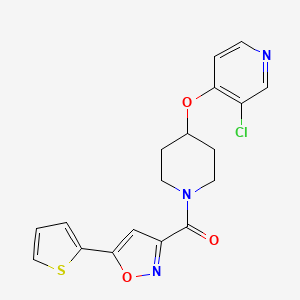
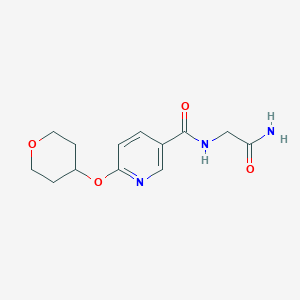
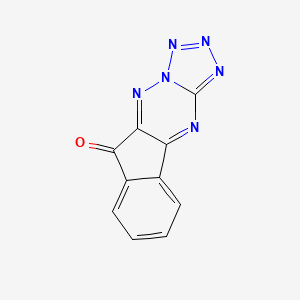
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2-chlorobenzamide](/img/structure/B2920210.png)